molecular formula C8H12N2S2 B2505887 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine CAS No. 134991-79-0

6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine

Cat. No. B2505887
M. Wt: 200.32
InChI Key: IQVWDAKMASGPBX-UHFFFAOYSA-N
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Patent
US05596001

Procedure details

A mixture of 18.9 g (0.082 mol) 3-nitro-2,4-bis(methylthio)-6-methylpyridine and 18.9 g Raney nickel in 600 ml. 1,4-dioxane and 300 ml methanol was shaken with hydrogen (15 psi) in a Parr hydrogenation apparatus for 3.5 hours. The catalyst was filtered and the filtrate was concentrated to dryness in vacuo. The solid residue was chromatographed on silica gel (650 g), eluting with 9:1 hexane/ethyl acetate to yield 14.0 g. (85% yield) of the title compound as an off white solid.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([S:13][CH3:14])=[N:6][C:7]([CH3:12])=[CH:8][C:9]=1[S:10][CH3:11])([O-])=O.O1CCOCC1.[H][H]>[Ni].CO>[NH2:1][C:4]1[C:5]([S:13][CH3:14])=[N:6][C:7]([CH3:12])=[CH:8][C:9]=1[S:10][CH3:11]

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC(=CC1SC)C)SC
Name
Quantity
18.9 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was chromatographed on silica gel (650 g)
WASH
Type
WASH
Details
eluting with 9:1 hexane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
to yield 14.0 g

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1SC)C)SC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.